molecular formula C15H18N4O3 B12917544 3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide CAS No. 89757-66-4

3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B12917544
CAS No.: 89757-66-4
M. Wt: 302.33 g/mol
InChI Key: GJHWZKPYMYYIHC-UHFFFAOYSA-N
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Description

3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic compound that features a morpholine ring, a phenyl group, and an oxadiazole ring

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, lead tetraacetate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is unique due to its specific combination of a morpholine ring, phenyl group, and oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89757-66-4

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

3-morpholin-4-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

InChI

InChI=1S/C15H18N4O3/c20-13(6-7-19-8-10-21-11-9-19)16-15-18-17-14(22-15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,20)

InChI Key

GJHWZKPYMYYIHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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